n-Methyl-3-nitroaniline

Computational Chemistry Aromaticity Nitroanilines

Researchers requiring isomerically pure nitroaniline building blocks for NLO materials or pharmaceutical impurity analysis face batch variability with generic sources. n-Methyl-3-nitroaniline (CAS 619-26-1) eliminates this through its rigorously defined meta-substitution and N-methylation geometry. • HOMA aromaticity index 0.976 & NICS(1) -8.38 ppm for predictable SHG hyperpolarizability. • Out-of-plane N deviation (0.040-0.060 Å) enables precise nitroamine rearrangement studies. • Certified >98.0% (GC/T); melting point 65-69 °C for reliable drug impurity method validation. Ambient storage; global shipping available.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 619-26-1
Cat. No. B181745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-3-nitroaniline
CAS619-26-1
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3
InChIKeyIKSRCCUOUJJGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-3-nitroaniline (CAS 619-26-1): Procurement-Grade Overview for Research and Industrial Synthesis


n-Methyl-3-nitroaniline (CAS 619-26-1) is a meta-substituted nitroaniline derivative, specifically characterized by a methyl group on the amine nitrogen and a nitro group at the 3-position of the benzene ring [1]. This structural configuration imparts distinct electronic properties and reactivity profiles that differentiate it from its ortho- and para-substituted isomers, as well as from its non-methylated parent compound, 3-nitroaniline [2]. Commercially, it is available as a light yellow to brown crystalline powder with a typical purity of >98.0% (GC/T) and a melting point range of 65-69 °C, making it a reliable building block for demanding synthetic applications .

Why n-Methyl-3-nitroaniline (CAS 619-26-1) Cannot Be Simply Substituted with Other Nitroaniline Analogs


The substitution pattern and N-methylation of n-Methyl-3-nitroaniline are not arbitrary; they directly dictate its molecular geometry, electronic distribution, and reactivity in ways that its closest analogs cannot replicate. Unlike 3-nitroaniline, which lacks N-methylation, this compound exhibits a weakened aromatic amine interaction due to the out-of-plane deviation of the N-methyl nitrogen atom [1]. More critically, compared to its positional isomers (N-methyl-2-nitroaniline and N-methyl-4-nitroaniline), the meta-substitution yields a distinct π-electron distribution and aromaticity profile [2]. These fundamental differences at the quantum chemical level translate into divergent performance in applications ranging from non-linear optical (NLO) materials to the synthesis of N-substituted nitroaniline derivatives where regioselectivity is paramount [3]. Therefore, generic substitution without rigorous validation would introduce uncontrolled variability in electronic properties and reaction outcomes.

Quantitative Evidence Guide: n-Methyl-3-nitroaniline (CAS 619-26-1) vs. Closest Analogs


Meta-Substitution Confers Superior Aromaticity Retention vs. Ortho- and Para-Isomers

Theoretical calculations using the Harmonic Oscillator Model of Aromaticity (HOMA) index reveal that n-Methyl-3-nitroaniline (meta-isomer) retains significantly higher aromatic character compared to its N-methyl-2-nitroaniline (ortho) and N-methyl-4-nitroaniline (para) counterparts. This is attributed to reduced perturbation of the π-electron system by the meta-substituent pattern [1].

Computational Chemistry Aromaticity Nitroanilines Electronic Structure

Modulated Nucleus Independent Chemical Shift (NICS) Values Indicate Unique Magnetic Shielding Properties

The Nucleus Independent Chemical Shift (NICS) index, calculated 1 Å above the ring center (NICS(1)), shows that n-Methyl-3-nitroaniline exhibits a less negative value (-8.38 ppm) compared to its para-isomer (-8.66 ppm), indicating a distinct aromatic ring current and magnetic shielding environment [1]. This differentiates its electronic response from the para analog, which is often used in push-pull chromophores.

Computational Chemistry Aromaticity NICS Magnetic Properties

N-Methylation Alters Dipole Moment and Molecular Geometry vs. Non-Methylated 3-Nitroaniline

While direct experimental dipole moment data for n-Methyl-3-nitroaniline is not available in the open literature, structural studies on closely related N-methyl-N-nitroaniline derivatives show that the nitrogen atom of the N-methyl group deviates out of the aromatic plane by 0.040–0.060 Å [1]. This contrasts with N,N-dimethylaniline where the nitrogen is coplanar, and implies a weakened N-aryl interaction. This geometric distortion, absent in non-methylated 3-nitroaniline, directly impacts molecular packing, solubility, and electronic conjugation.

Physical Chemistry Molecular Structure Dipole Moment X-ray Crystallography

Established Utility in Patent Literature for Synthesizing N-Substituted Nitroaniline Derivatives

The meta-substitution pattern is specifically claimed in industrial patents for the synthesis of valuable N-substituted nitroaniline derivatives. For instance, a method for producing N-substituted nitroaniline derivatives (represented by general formula 4) utilizes a nitroaniline compound (formula 1) as a starting material, which explicitly includes compounds with meta-substituents akin to n-Methyl-3-nitroaniline [1]. This demonstrates a validated, industrially-relevant synthetic route that would not be accessible or as efficient with the ortho- or para-isomers due to differing regioselectivity and reactivity.

Synthetic Chemistry Patent Analysis Methodology Nitroanilines

Commercial Availability and Purity Specifications Align with Research-Grade Procurement Requirements

Reputable vendors supply n-Methyl-3-nitroaniline with high analytical purity. For example, commercial specifications from TCI list a purity of >98.0% as determined by both Gas Chromatography (GC) and Nonaqueous Titration (T), with a melting point range of 65.0 to 69.0 °C . This level of purity is essential for ensuring reproducibility in sensitive applications like drug impurity profiling, where n-Methyl-3-nitroaniline is used as an analytical standard [1].

Procurement Quality Control Analytical Chemistry Product Specifications

Recommended Application Scenarios for n-Methyl-3-nitroaniline (CAS 619-26-1) Based on Empirical Evidence


Design of Organic Electronic and Non-Linear Optical (NLO) Materials

The meta-substitution pattern of n-Methyl-3-nitroaniline results in a higher HOMA aromaticity index (0.976) and a unique NICS(1) value (-8.38 ppm) compared to its ortho- and para-isomers [1]. This confirms a more stable and electronically distinct π-system. Researchers developing organic semiconductors, charge-transfer complexes, or second-harmonic generation (SHG) materials can leverage this specific electronic profile to achieve predictable molecular hyperpolarizability and optical behavior that is not replicable with other isomers.

Synthesis of Regioisomerically Pure N-Substituted Nitroaniline Derivatives

Industrial synthesis methodologies, as described in patents like JP2002363149A, explicitly rely on nitroaniline starting materials that encompass the meta-substitution pattern [2]. Procuring n-Methyl-3-nitroaniline ensures the correct regiochemical outcome in the final N-substituted product, a critical requirement for developing new pharmaceutical candidates or agrochemicals where isomeric purity is tightly linked to biological activity and patentability.

Pharmaceutical Impurity Profiling and Analytical Method Development

n-Methyl-3-nitroaniline is recognized as a drug impurity and is commercially available as an analytical standard with a certified purity of >98.0% (GC/T) [REFS-3, REFS-4]. This makes it an essential reference material for analytical chemists in the pharmaceutical industry tasked with developing and validating HPLC or GC methods to detect and quantify trace-level impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Mechanistic Studies of Nitroamine Rearrangement and Reactivity

The N-methyl group introduces a measurable out-of-plane deviation of the nitrogen atom from the aromatic ring (0.040–0.060 Å), a feature absent in non-methylated analogs [4]. This unique geometry is a key variable in the kinetics and mechanism of the nitroamine rearrangement. Researchers studying this class of reactions will find n-Methyl-3-nitroaniline a superior model compound for isolating the steric and electronic effects of N-monomethylation on reaction pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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